
Bromoacetone
Overview
Description
Bromoacetone, also known as 1-bromopropan-2-one, is an organic compound with the formula C₃H₅BrO. It is a colorless liquid, although impure samples can appear yellow or brown. This compound is known for its lachrymatory properties, meaning it can cause tearing and irritation of the eyes. Historically, it was used as a chemical weapon during World War I, but today it finds use as a reagent in organic synthesis .
Preparation Methods
Bromoacetone can be synthesized through several methods:
Bromination of Acetone: The most common method involves the reaction of acetone with bromine in the presence of a catalytic acid. Acetone enolizes in the presence of acids or bases, and the alpha carbon undergoes electrophilic substitution with bromine.
Electrolysis: Another method involves the electrolysis of a mixture of acetone and hydrobromic acid.
Industrial Production: Industrially, this compound is produced by combining bromine and acetone with catalytic acid.
Chemical Reactions Analysis
Bromoacetone undergoes several types of chemical reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Haloform Reaction: In the presence of a base, this compound can undergo the haloform reaction to produce bromoform.
Electrophilic Substitution: The alpha carbon of this compound is highly reactive and can undergo electrophilic substitution reactions with various electrophiles.
Scientific Research Applications
Bromoacetone has several applications in scientific research:
Organic Synthesis: It is used as a versatile reagent in organic synthesis.
Chemical Weapon Research: Due to its historical use as a chemical weapon, this compound is studied in the context of chemical warfare and defense.
Biological Studies: This compound is used in studies involving lachrymatory agents and their effects on biological systems.
Mechanism of Action
The mechanism of action of bromoacetone involves its ability to act as an electrophile. The alpha carbon of this compound is highly reactive due to the presence of the bromine atom, which makes it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Bromoacetone is similar to other halogenated ketones such as chloroacetone, fluoroacetone, and iodoacetone. These compounds share similar chemical properties and reactivity patterns. this compound is unique due to its specific lachrymatory properties and its historical significance as a chemical weapon .
Similar Compounds
Biological Activity
Bromoacetone, an organobromide compound with the chemical formula , is primarily recognized for its potent biological activity as an alkylating agent. This article explores its mechanisms of action, biological implications, and safety concerns based on diverse scientific sources.
This compound is a colorless liquid that can act as a strong alkylating agent due to the leaving group ability of its bromine atom. The compound's structure features a carbonyl group adjacent to a methylene group bonded to a bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows this compound to modify proteins by targeting free thiols (cysteines) and methionine residues, leading to potential disruptions in enzyme functions and cellular processes .
Synthesis
This compound can be synthesized through the reaction of acetone with bromine in the presence of an acid catalyst. The balanced equation for this synthesis is:
This reaction highlights the formation of this compound from acetone, where careful control is required to prevent over-bromination .
Toxicological Effects
This compound is classified as a lachrymatory agent, meaning it can cause severe irritation to the eyes and respiratory system. Exposure can lead to symptoms such as coughing, shortness of breath, and pulmonary edema at higher concentrations . The compound was historically used as a chemical weapon during World War I, emphasizing its potential for harm.
Case Studies
- Acute Exposure Incidents : A study documented incidents involving this compound exposure during laboratory scale-ups, highlighting the compound's acute toxicity and the need for stringent safety measures in handling .
- Toxicological Assessments : Research indicates that this compound can induce significant changes in protein structure and function, which may contribute to various pathological conditions. It has been used as a model compound in toxicology studies to understand alkylation effects on proteins .
Biological Activity in Research
This compound's ability to modify specific amino acid residues makes it valuable in biochemical research. It has been utilized as a probe to investigate protein-protein interactions by selectively modifying target residues. This application aids in understanding cellular pathways and developing therapeutic agents that can disrupt harmful interactions .
Safety and Handling
Due to its hazardous nature, strict safety protocols are essential when working with this compound:
- Personal Protective Equipment (PPE) : Gloves, goggles, and respiratory protection should be worn.
- Ventilation : Work should be conducted in fume hoods to minimize inhalation risks.
- Emergency Procedures : Eye wash stations and safety showers must be readily accessible .
Summary of Findings
The biological activity of this compound encompasses its role as an alkylating agent with significant implications for toxicology and biochemical research. Its ability to modify proteins poses both risks and opportunities for scientific exploration. Understanding these properties is crucial for safe handling and effective application in research settings.
Property | Description |
---|---|
Chemical Formula | |
Physical State | Colorless liquid |
Mechanism of Action | Alkylating agent affecting protein structure |
Toxicity | Lachrymatory; irritant to eyes and respiratory tract |
Historical Use | Chemical weapon during WWI |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for bromoacetone, and how can reaction conditions be optimized to minimize hazards?
this compound is typically synthesized via bromination of acetone using bromine (Br₂) in the presence of catalytic acid. Key considerations include:
- Controlled Bromine Addition : Avoid excess bromine to prevent violent reactions .
- Temperature Regulation : Maintain low temperatures (0–5°C) to reduce side reactions.
- Purification : Distillation under reduced pressure to isolate this compound from unreacted acetone and HBr byproducts. Safety protocols (e.g., fume hoods, PPE) are critical due to bromine’s toxicity and this compound’s lachrymatory effects .
Q. What analytical techniques are recommended for quantifying this compound in biological or environmental samples?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for detecting this compound metabolites (e.g., in urine) with high sensitivity (detection limits <0.1 ppm) .
- Dynamic Headspace Sampling : Preconcentrates volatile this compound prior to GC analysis, improving accuracy .
- UV-Vis Spectroscopy : Monitors reaction kinetics (e.g., bromination of acetone) by tracking absorbance changes at 400–450 nm .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Exposure Mitigation : Use fume hoods, self-contained breathing apparatus (SCBA), and chemical-resistant gloves .
- Spill Management : Absorb spills with vermiculite/sand, store in sealed containers, and dispose as hazardous waste .
- Storage : Keep in airtight, light-resistant containers at ≤25°C, away from oxidizers (e.g., chlorates, peroxides) .
Advanced Research Questions
Q. How does molecular conformation influence this compound’s photodissociation pathways?
this compound’s anti-conformer (Br atom s-cis to carbonyl) predominantly undergoes C-Br bond fission under UV excitation, while the gauche conformer favors C-C fission. This is attributed to:
- Nonadiabatic Transitions : Conformation-dependent coupling between excited states (e.g., 1(n(O),π*(C=O))).
- Kinetic Control : Measured via time-resolved mass spectrometry, showing conformation-specific branching ratios . Computational methods (e.g., DFT, CASSCF) model these pathways by mapping potential energy surfaces .
Q. How are Acute Exposure Guideline Levels (AEGLs) for this compound derived, and what uncertainties exist in interspecies extrapolation?
AEGLs are calculated using:
- Probit Analysis : Based on rat lethality data (LC₀₁ = 1 ppm for 1 hr) .
- Uncertainty Factors : An interspecies factor of 1 (human data scarcity) and intraspecies factor of 3 (portal-of-entry variability) . Limitations include:
- Temporal Extrapolation : Irritation effects (AEGL-1: 0.011 ppm) are duration-independent, but long-term data are lacking .
- Species Differences : Rats show gastric distension post-exposure, complicating human pulmonary edema risk models .
Q. What methodological challenges arise in studying this compound’s environmental fate, and how can they be addressed?
- Hydrolysis Instability : this compound hydrolyzes rapidly in water (t₁/₂ <24 hr), requiring real-time monitoring via NMR or LC-MS .
- Aquatic Toxicity : Use Daphnia magna bioassays to assess EC₅₀ values, accounting for hydrolysis byproducts .
- Atmospheric Degradation : Simulate OH radical reactions in smog chambers, with FTIR detection of degradation products (e.g., CO, HBr) .
Q. Methodological Tables
Table 1. Key Toxicity Thresholds for this compound
Exposure Duration | AEGL-1 (ppm) | AEGL-2 (ppm) | AEGL-3 (ppm) |
---|---|---|---|
10 min | 0.011 | 1.4 | 4.9 |
1 hr | 0.011 | 0.33 | 1.5 |
8 hr | 0.011 | 0.063 | 0.35 |
Table 2. Photodissociation Branching Ratios in this compound
Conformer | C-Br Fission (%) | C-C Fission (%) |
---|---|---|
Anti | 85 | 15 |
Gauche | 10 | 90 |
Properties
IUPAC Name |
1-bromopropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c1-3(5)2-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFAIAKCILWQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
Record name | BROMOACETONE | |
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DSSTOX Substance ID |
DTXSID6060507 | |
Record name | Bromoacetone | |
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Molecular Weight |
136.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Bromoacetone appears as a clear colorless liquid turning violet on standing, even in the absence of air, and decomposing to a black resinous mass on long standing. Denser than water and poorly soluble in water. Hence sinks in water. A violent lachrymator--low concentrations are very irritating to the eyes; high concentrations or prolonged exposure at lower concentrations may have adverse health effects. Very toxic by inhalation. Contact with the liquid causes painful burns. Used as a chemical war gas., Colorless liquid that turns violet and then black on standing; [CAMEO], COLOURLESS LIQUID. TURNS VIOLET ON EXPOSURE TO LIGHT. | |
Record name | BROMOACETONE | |
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Boiling Point |
277 °F at 760 mmHg (USCG, 1999), 138 °C, BP: 63.5 to 64 °C at 50 mm Hg, BP: 31.5 °C at 8 mm Hg, Partial decomposition at boiling point: 136 °C, 137 °C | |
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Flash Point |
124 °F (USCG, 1999), 51.1 °C | |
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Solubility |
Soluble in ethanol, ether, and acetone, Solubility in water: poor | |
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Density |
1.634 at 73.4 °F (USCG, 1999) - Denser than water; will sink, 1.634 g/cu cm at 23 °C, Relative density (water = 1): 1.63 | |
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Vapor Density |
4.75 (Air = 1) | |
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Vapor Pressure |
90.0 [mmHg], 9 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1.1 | |
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Color/Form |
Colorless liquid; rapidly becomes violet even in absence of air | |
CAS No. |
598-31-2 | |
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Melting Point |
-33.7 °F (USCG, 1999), -36.5 °C | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.